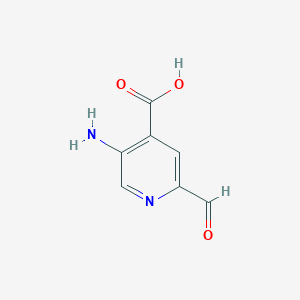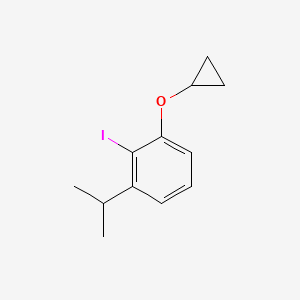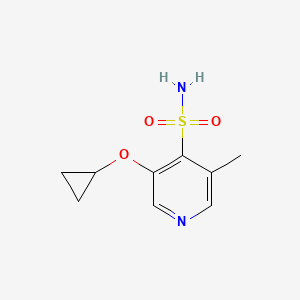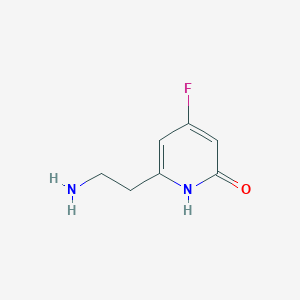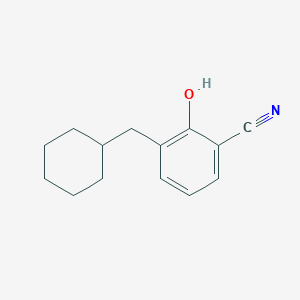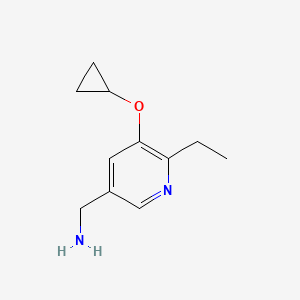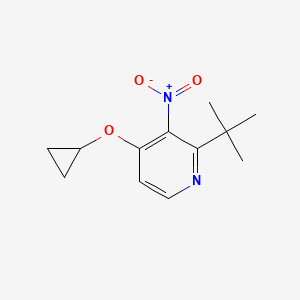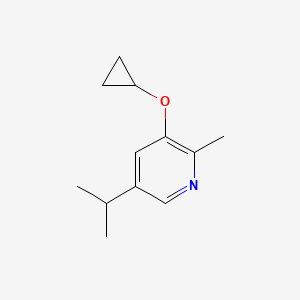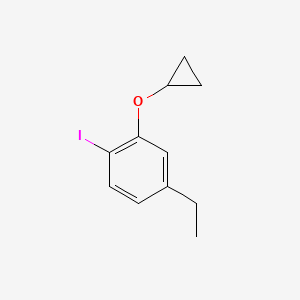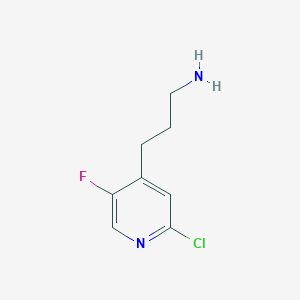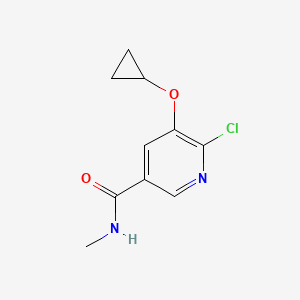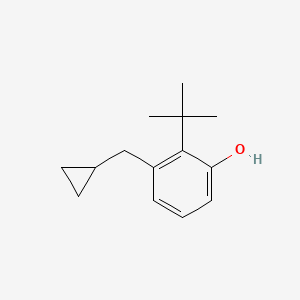
2-Tert-butyl-3-(cyclopropylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as zinc dust can facilitate the selective alkylation of phenol, minimizing side reactions and improving the overall purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over a palladium or rhodium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include tert-butylquinones, cyclohexanol derivatives, and various substituted phenols .
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-3-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The tert-butyl and cyclopropylmethyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butylphenol: Similar in structure but lacks the cyclopropylmethyl group.
4-Tert-butylphenol: The tert-butyl group is positioned differently on the benzene ring.
2,4-Dimethyl-6-tert-butylphenol: Contains additional methyl groups on the benzene ring.
Uniqueness
2-Tert-butyl-3-(cyclopropylmethyl)phenol is unique due to the presence of both tert-butyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-tert-butyl-3-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11(9-10-7-8-10)5-4-6-12(13)15/h4-6,10,15H,7-9H2,1-3H3 |
Clave InChI |
PFQWXBCEBAIASN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


